Oxcarbazepine is a dibenzoazepine derivative, having a carbamoyl group at the ring nitrogen, substituted with an oxo group at C-4 of the azepeine ring which is also hydrogenated at C-4 and C-5. It is a anticholinergic anticonvulsant and mood stabilizing drug, used primarily in the treatment of epilepsy. It has a role as an anticonvulsant and a drug allergen. It is a dibenzoazepine and a cyclic ketone. It contains a carbamoyl group. Oxcarbazepine is an anti-epileptic medication used in the treatment of partial onset seizures that was first approved for use in the United States in 2000. It is a structural derivative of [carbamazepine] and exerts a majority of its activity via a pharmacologically active metabolite, MHD, which exists as a racemate in the blood - a pro-drug of the more active (S)-enantiomer is also marketed as a separate anti-epileptic under the name [eslicarbazepine]. Compared to other anti-epileptic drugs, which are generally metabolized via the cytochrome P450 system, oxcarbazepine has a reduced propensity for involvement in drug-drug interactions owing to its primarily reductive metabolism. Oxcarbazepine is an Anti-epileptic Agent. The physiologic effect of oxcarbazepine is by means of Decreased Central Nervous System Disorganized Electrical Activity. Oxcarbazepine is a keto analogue of carbamazepine and, like the parent drug, is a potent anticonvulsant used alone or in combination with other agents in the therapy of partial seizures. Oxcarbazepine has been linked to rare instances of clinically apparent acute drug induced liver injury which resembles carbamazepine hepatotoxicity. Oxcarbazepine is a dibenzazepine carboxamide derivative with an anticonvulsant property. As a prodrug, oxcarbazepine is converted to its active metabolite, 10-monohydroxy. Although the mechanism of action has not been fully elucidated, electrophysiological studies indicate this agent blocks voltage-gated sodium channels, thereby stabilizing hyper-excited neural membranes, inhibiting repetitive neuronal firing, and decreasing the propagation of synaptic impulses. Oxcarbazepine is structurally a derivative of carbamazepine, adding an extra oxygen atom to the benzylcarboxamide group. This difference helps reduce the impact on the liver of metabolizing the drug, and also prevents the serious forms of anemia occasionally associated with carbamazepine. Aside from this reduction in side effects, it is thought to have the same mechanism as carbamazepine - sodium channel inhibition - and is generally used to treat partial seizures in epileptic children and adults. A carbamazepine derivative that acts as a voltage-gated sodium channel blocker. It is used for the treatment of PARTIAL SEIZURES with or without secondary generalization. It is also an inducer of CYTOCHROME P-450 CYP3A4.
Future Directions
Mechanism of Action Elucidation: Further investigation is needed to fully understand the complex mechanisms underlying oxcarbazepine's effects in various neurological and psychiatric conditions. []
Drug Delivery Optimization: Developing novel formulations or delivery systems to improve oxcarbazepine's bioavailability and therapeutic efficacy. []
Personalized Medicine: Exploring the potential of pharmacogenomics to personalize oxcarbazepine therapy based on individual genetic variations, potentially optimizing treatment outcomes. [, ]
Related Compounds
Carbamazepine
Compound Description: Carbamazepine is an anticonvulsant medication used primarily in the treatment of epilepsy and neuropathic pain. It is also used to treat bipolar disorder. Carbamazepine is structurally similar to the tricyclic antidepressants. []
Relevance: Oxcarbazepine is a keto-analogue of carbamazepine, meaning that it is a structural derivative with a ketone group replacing a carbon atom in the parent compound. Oxcarbazepine was developed as a potentially better-tolerated alternative to carbamazepine, with a similar mechanism of action involving blockade of voltage-gated sodium channels. [, , , , ] While both drugs share similar efficacy profiles, oxcarbazepine has been reported to have a more favorable side effect profile. [, , , ]
10,11-Dihydro-10-hydroxy-carbamazepine (MHD)
Compound Description: 10,11-Dihydro-10-hydroxy-carbamazepine (MHD) is the primary active metabolite of both carbamazepine and oxcarbazepine. [, , ] It is pharmacologically active and contributes significantly to the anticonvulsant effect of both drugs. [, , ]
Relevance: MHD is formed in the liver through the metabolism of both oxcarbazepine and carbamazepine. [, , ] This shared active metabolite is the primary reason for the similar therapeutic effects observed between oxcarbazepine and carbamazepine. [, , ] Pharmacokinetic studies have shown that MHD has a longer half-life and achieves higher plasma concentrations than its parent drugs. [, ]
Eslicarbazepine Acetate
Compound Description: Eslicarbazepine acetate is a third-generation anticonvulsant drug that is a single enantiomer prodrug of (S)-licarbazepine. [] Like carbamazepine and oxcarbazepine, eslicarbazepine acetate also acts primarily by blocking voltage-gated sodium channels. [] It is approved for use as adjunctive therapy in adults with partial-onset seizures. []
Relevance: Eslicarbazepine acetate is structurally similar to both carbamazepine and oxcarbazepine, and all three exert their anticonvulsant effects primarily through sodium channel blockade. [] Eslicarbazepine acetate is metabolized to (S)-licarbazepine, a major metabolite of oxcarbazepine. [] Clinical studies have explored the use of eslicarbazepine acetate in patients who have experienced inadequate seizure control or intolerable side effects with carbamazepine or oxcarbazepine. []
(S)-Licarbazepine
Compound Description: (S)-licarbazepine is a pharmacologically active metabolite of oxcarbazepine. []
Relevance: Oxcarbazepine is extensively metabolized to (S)-licarbazepine in the liver. [] Although (S)-licarbazepine has a weaker anticonvulsant effect compared to MHD, it contributes to the overall therapeutic activity of oxcarbazepine. []
Valproate
Compound Description: Valproate (also known as valproic acid) is a broad-spectrum anticonvulsant drug used in the treatment of various seizure types, as well as bipolar disorder and migraine headaches. [, ] Its exact mechanism of action remains unclear but is thought to involve the enhancement of GABAergic neurotransmission. [, ]
Phenytoin
Compound Description: Phenytoin is an anticonvulsant medication, used to treat a variety of seizure types. It works by slowing down impulses in the brain that cause seizures. [, ]
Relevance: Like carbamazepine and oxcarbazepine, phenytoin is a sodium channel blocker commonly used as an anticonvulsant. [, ] Comparative studies have been conducted to assess the efficacy and tolerability of these drugs in various seizure types. [, ]
Gabapentin
Compound Description: Gabapentin is a medication used to treat seizures and neuropathic pain. [] It is structurally related to the neurotransmitter GABA, although its exact mechanism of action remains unclear.
Relevance: While gabapentin and oxcarbazepine are both used for treating neuropathic pain, they have different mechanisms of action. [] Some studies have compared their efficacy in managing pain associated with conditions like diabetic peripheral neuropathy. []
Source and Classification
Oxcarbazepine is classified as a triazole derivative and belongs to the broader category of anticonvulsants. The compound is synthesized from precursors derived from dibenzazepine, which is a bicyclic structure containing nitrogen atoms. Its chemical structure can be represented as:
The compound is marketed under various brand names, with Trileptal being one of the most recognized.
Synthesis Analysis
The synthesis of oxcarbazepine can be achieved through several methods, with notable processes including:
Reduction and Hydrolysis Method:
The synthesis begins with the reduction of 5-cyano-10-nitro-5H-dibenz[b,f]azepine using a Raney nickel catalyst in the presence of hydrogen. This reaction occurs at temperatures between 40 to 120°C and under hydrogen pressures of 2 to 20 atm for approximately 2 to 15 hours.
Following reduction, hydrochloric acid (20-36.5% mass fraction) is added to facilitate hydrolysis, which lasts for about 5 to 10 hours at room temperature. The mixture is then concentrated and cooled to crystallize oxcarbazepine.
Friedel-Crafts Cyclization:
Another method involves the Friedel-Crafts cyclization of specific aromatic precursors, which allows for the construction of the dibenzazepine framework necessary for oxcarbazepine. This process emphasizes a straightforward approach suitable for large-scale production.
Alternative Methods:
Recent advancements have introduced variations that enhance yield and purity, such as employing different solvents and reaction conditions to optimize the hydrolysis step.
Molecular Structure Analysis
The molecular structure of oxcarbazepine features:
A dibenzazepine core that consists of two fused benzene rings and a seven-membered nitrogen-containing ring.
A hydroxyl group (-OH) at position 10, which contributes to its pharmacological activity.
The presence of a carboxamide group enhances solubility and bioavailability.
Key Structural Data:
Molecular Weight: Approximately 252.35 g/mol
Melting Point: Ranges from 180°C to 185°C depending on purity.
The three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly sodium channels involved in neuronal excitability.
Chemical Reactions Analysis
Oxcarbazepine undergoes several chemical reactions during its synthesis and metabolism:
Reduction Reaction:
The initial reduction of the nitro group to an amino group is critical for forming the active structure.
Hydrolysis Reaction:
Hydrolysis converts intermediates into oxcarbazepine while releasing by-products like ammonia.
Metabolic Reactions:
In vivo, oxcarbazepine is metabolized primarily into its active metabolite, eslicarbazepine acetate, through conjugation reactions involving glucuronidation.
These reactions are essential for both the synthesis process and understanding the pharmacokinetics of oxcarbazepine.
Mechanism of Action
Oxcarbazepine exerts its therapeutic effects primarily through modulation of voltage-gated sodium channels in neurons:
Sodium Channel Blockade:
By stabilizing inactivated states of sodium channels, oxcarbazepine reduces neuronal excitability and prevents seizure propagation.
Calcium Channel Interaction:
It may also influence calcium channels, contributing to its anticonvulsant properties by reducing neurotransmitter release.
GABAergic Activity:
Oxcarbazepine enhances GABAergic transmission indirectly, promoting inhibitory neurotransmission within the central nervous system.
These mechanisms collectively contribute to its effectiveness in managing epilepsy and mood disorders.
Physical and Chemical Properties Analysis
Oxcarbazepine exhibits several important physical and chemical properties:
Solubility: Soluble in water, methanol, and ethanol; slightly soluble in chloroform.
Stability: Stable under normal conditions but sensitive to extreme pH levels.
pKa Value: Approximately 9.7, indicating it behaves as a weak base.
These properties are crucial for formulation development and determining appropriate dosing regimens.
Applications
Oxcarbazepine is widely utilized in clinical settings for:
Epilepsy Management:
Effective in treating partial-onset seizures in both adults and pediatric patients.
Mood Disorders:
Used off-label for managing bipolar disorder due to its mood-stabilizing effects.
Neuropathic Pain:
Investigated for potential use in treating various neuropathic pain conditions due to its action on neuronal excitability.
Research Applications:
Studied for potential interactions with other medications and its role in drug-drug interactions due to enzyme induction or inhibition.
Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water. 1.60e-01 g/L
Synonyms
10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide GP 47680 oxcarbazepine Timox Trileptal
Canonical SMILES
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases, with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 3-bromo-5-phenyl Salicylic acid selectively inhibits AKR1C1 (Ki = 4 nM) over AKR1C2 (Ki = 87 nM), AKR1C3 (Ki = 4.2 μM), and AKR1C4 (Ki = 18.2 μM). Moreover, it potently inhibits the metabolism of progesterone by bovine aortic endothelial cells overexpressing AKR1C1 (IC50 = 460 nM). NSC-109116 is a potent and selective human 20α-hydroxysteroid dehydrogenase (AKR1C1) inhibitor.
NSC-109555 Ditosylate is a potent, selective, reversible, ATP-competitive Chk2 inhibitor. It acts by inhibiting histone H1 phosphorylation and attenuating mitochondrial ATP synthesis.
NSC 12 is an extracellular trap for fibroblast growth factor 2 (FGF2) that binds FGF2 (Kd = 51 µM) and interferes with its interaction with FGFR1, without affecting the ability of FGF2 to bind heparin or heparin sulfate proteoglycans (HSPGs). NSC 12 also binds several other, but not all, FGF isoforms with Kd values ranging between 16 and 120 µM, preventing them from forming HSPG/FGF/FGFR ternary complexes. NSC 12 inhibits FGF-dependent angiogenesis and tumor cell proliferation in vitro and reduces tumor growth in mice. NSC-12, also known as NSC 172285, is an extracellular FGF trap with significant implications in cancer therapy. NSC12 inhibited the proliferation of different FGF-dependent tumour cell lines, but had no inhibitory effect on FGF-independent tumour cells expressing a constitutively active FGFR1. In vivo, NSC12 was shown to inhibit FGFR phosphorylation, angiogenesis and primary and metastatic tumour growth of FGF-dependent human and mouse cancer cells. Importantly, there was no systemic toxic effect.